molecular formula C13H11F3N2O2 B608702 Luvadaxistat CAS No. 1425511-32-5

Luvadaxistat

货号: B608702
CAS 编号: 1425511-32-5
分子量: 284.23 g/mol
InChI 键: QBQMUMMSYHUDFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卢瓦达西他,也称为 TAK-831,是一种新型、高效且选择性地抑制 D-氨基酸氧化酶的药物。该化合物已被开发用于提高脑、血浆和脑脊液中 D-丝氨酸的水平,D-丝氨酸是 N-甲基-D-天冬氨酸受体的协同激动剂。 卢瓦达西他主要被研究用于治疗与精神分裂症和弗里德里希共济失调相关的认知障碍的潜在治疗效果 .

准备方法

合成路线和反应条件

卢瓦达西他的合成涉及多个步骤,从市售的起始原料开始反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的产物收率和纯度 .

工业生产方法

卢瓦达西他的工业生产遵循类似的合成路线,但规模扩大以满足临床试验和潜在治疗用途的需求。 该过程涉及严格的质量控制措施,以确保最终产品的质量和安全性 .

化学反应分析

反应类型

卢瓦达西他经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧的化合物 .

科学研究应用

Cognitive Impairment Associated with Schizophrenia

Luvadaxistat has been primarily evaluated for its effects on cognitive impairment associated with schizophrenia. The INTERACT study , a Phase II randomized, placebo-controlled trial, aimed to assess the efficacy and safety of this compound in patients with persistent negative symptoms of schizophrenia.

  • Primary Endpoint : The study did not demonstrate a significant improvement in negative symptoms as measured by the Positive and Negative Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS) across any dosing group compared to placebo .
  • Secondary Endpoints : However, significant improvements were noted in cognitive assessment scores:
    • Brief Assessment of Cognition in Schizophrenia (BACS) : this compound 50 mg showed a nominally significant improvement (p = 0.031).
    • Schizophrenia Cognition Rating Scale (SCoRS) : Improvements were also observed (p = 0.011) for cognitive function with the same dosage .

The results suggest that while this compound may not effectively address negative symptoms, it holds promise for enhancing cognitive performance in schizophrenia patients.

Neurophysiological Outcomes

Further investigations into neurophysiological outcomes revealed that this compound significantly improved mismatch negativity (MMN), an event-related potential linked to auditory processing and cognitive function. The changes in MMN amplitude were statistically significant for the 50 mg dose compared to placebo .

Applications in Friedreich Ataxia

This compound has also been explored for its potential benefits in treating Friedreich ataxia, a rare genetic disorder characterized by progressive neurodegeneration and cardiomyopathy. A Phase II study evaluated its efficacy and safety:

  • Study Design : Patients were randomized to receive either placebo or this compound at doses of 75 mg or 300 mg twice daily over 12 weeks.
  • Primary Endpoint : The primary measure was the change from baseline on the nine-hole peg test (9-HPT), assessing manual dexterity .
  • Results : The study found no statistically significant differences between the treatment groups and placebo regarding improvements in upper extremity function .

Despite being well tolerated with mild adverse events reported, this compound did not demonstrate efficacy for this condition.

Summary of Clinical Findings

StudyConditionPrimary EndpointResultsSecondary EndpointsFindings
INTERACTSchizophreniaPANSS NSFSNo significant improvementBACSSignificant improvement (p = 0.031)
INTERACTSchizophreniaPANSS NSFSNo significant improvementSCoRSSignificant improvement (p = 0.011)
Friedreich Ataxia StudyFriedreich Ataxia9-HPTNo significant difference from placebo-Safe and well tolerated

作用机制

卢瓦达西他通过抑制 D-氨基酸氧化酶发挥作用,D-氨基酸氧化酶是负责 D-丝氨酸氧化脱氨的酶。通过抑制这种酶,卢瓦达西他可以提高 D-丝氨酸的水平,D-丝氨酸在 N-甲基-D-天冬氨酸受体上充当协同激动剂。 这增强了这些受体的激活,从而导致突触可塑性和认知功能的改善 .

相似化合物的比较

类似化合物

卢瓦达西他的独特性

卢瓦达西他因其对 D-氨基酸氧化酶的高效性和选择性而独一无二。 这种特异性允许针对性地调节 D-丝氨酸水平,而不影响其他途径,使其成为治疗神经精神疾病认知障碍的有希望的候选药物 .

生物活性

Luvadaxistat, also known as TAK-831 or NBI-1065844, is an investigational compound that acts as a selective inhibitor of D-amino acid oxidase (DAAO). This enzyme is responsible for the metabolism of D-serine, a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors. The modulation of NMDA receptor activity is particularly relevant in the context of schizophrenia, where NMDA receptor hypofunction is implicated in cognitive deficits and negative symptoms. This article reviews the biological activity of this compound, focusing on its effects on cognition, synaptic plasticity, and clinical outcomes based on recent studies.

This compound inhibits DAAO, leading to increased levels of D-serine in the brain and peripheral tissues. This elevation enhances NMDA receptor activation, which is crucial for synaptic plasticity and cognitive functions. The following table summarizes the key aspects of this compound's mechanism:

Aspect Detail
Target D-amino acid oxidase (DAAO)
Substrate D-serine
Effect Increases D-serine levels, enhancing NMDA receptor function
Clinical Relevance Potential treatment for cognitive impairment in schizophrenia

Preclinical Studies

In preclinical models, this compound has demonstrated significant efficacy in improving cognitive functions related to schizophrenia. Notably, studies have shown that chronic administration leads to enhanced synaptic plasticity as evidenced by long-term potentiation (LTP) changes. Key findings from animal studies include:

  • Increased D-serine Levels : this compound administration resulted in significant increases in D-serine levels in rodent brains, plasma, and cerebrospinal fluid .
  • Cognitive Improvement : In various behavioral tests, including those assessing associative learning and social interaction, this compound improved performance deficits associated with cognitive impairments .
  • Synaptic Plasticity Modulation : Electrophysiological recordings indicated enhanced synaptic transmission and LTP following treatment with this compound .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in humans:

  • INTERACT Study : This Phase 2 trial demonstrated statistically significant improvements in cognitive measures using the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS) with a 50 mg dose of this compound .
  • ERUDITE Study : A subsequent Phase 2 trial failed to replicate the cognitive improvements seen in INTERACT due to variability in cognitive measures across subjects. However, it did assess several biomarkers related to NMDA receptor function .

Summary of Clinical Findings

Study Dose (mg) Cognitive Measures Outcome
INTERACT50BACS, SCoRSStatistically significant improvement
ERUDITE50 & 500Eyeblink Conditioning (EBC), MMNNo significant effect on EBC; nominally significant MMN improvement

Case Studies

Recent case studies have highlighted individual responses to this compound treatment:

  • In one case study involving a patient with schizophrenia, treatment with this compound led to noticeable improvements in social cognition and reduced negative symptoms over an eight-day period .
  • Another patient demonstrated increased D-serine levels but did not show corresponding cognitive improvements on standardized tests, underscoring the variability in patient responses .

属性

CAS 编号

1425511-32-5

分子式

C13H11F3N2O2

分子量

284.23 g/mol

IUPAC 名称

6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)

InChI 键

QBQMUMMSYHUDFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F

规范 SMILES

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

产品来源

United States

Synthesis routes and methods

Procedure details

Prepared by the same method as for 4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one (Example 1) from (E)-3,4-bis(benzyloxy)-6-(4-(trifluoromethyl)styryl)pyridazine (Intermediate 44) except that the product was recrystallised from a mixture of heptane and ethyl acetate.
Name
4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luvadaxistat
Reactant of Route 2
Luvadaxistat
Reactant of Route 3
Luvadaxistat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。